molecular formula C14H16N2O2 B10966879 3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

Cat. No.: B10966879
M. Wt: 244.29 g/mol
InChI Key: FJTAWRXMIAXBGO-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a 3,5-dimethyl substitution on the isoxazole ring and a 4-methylbenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE stands out due to its unique isoxazole ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in drug design and material science, offering advantages over similar compounds in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-15-14(17)13-10(2)16-18-11(13)3/h4-7H,8H2,1-3H3,(H,15,17)

InChI Key

FJTAWRXMIAXBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C)C

Origin of Product

United States

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